N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-15(20-21(12)2)19-16(22)8-9-17-18-11-14(23-17)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
YGFABVCPAAQNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazol-3-Amine
The pyrazole core is synthesized via a cyclocondensation reaction. A mixture of 1,1-dimethylhydrazine (1.2 equiv) and methyl acetoacetate (1.0 equiv) is refluxed in acetic acid (AcOH) at 110°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 1,5-dimethyl-1H-pyrazol-3-amine as a white solid (yield: 78–85%).
Key Reaction Conditions:
-
Solvent: Acetic acid
-
Temperature: 110°C
-
Catalyst: None (autocatalytic)
Preparation of 5-Phenyl-1,3-Oxazole-2-Carboxylic Acid
The oxazole ring is formed by cyclizing benzoylglycine. Benzoylglycine (1.0 equiv) is treated with PPA at 120°C for 6 hours, yielding 5-phenyloxazole-2-carboxylic acid. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to afford a crystalline solid (yield: 65–72%).
Optimization Note:
Replacing PPA with POCl₃ reduces reaction time to 3 hours but requires strict moisture control.
Coupling Reactions to Form the Propanamide Linker
Activation of 5-Phenyloxazole-2-Carboxylic Acid
The carboxylic acid (1.0 equiv) is activated using EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C. After 30 minutes, 3-aminopropanoic acid (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with 1M HCl, and dried over MgSO₄ to yield 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid (yield: 60–68%).
Final Amide Bond Formation
The propanamide linker is coupled to the pyrazole amine via a second EDCl/HOBt-mediated reaction. 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid (1.0 equiv) is activated with EDCl/HOBt in DCM and reacted with 1,5-dimethyl-1H-pyrazol-3-amine (1.05 equiv) at 25°C for 18 hours. Purification via flash chromatography (ethyl acetate/hexane, 1:2) affords the final compound as a pale-yellow solid (yield: 55–62%).
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for critical steps across methodologies:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole synthesis | AcOH, 110°C, 12h | 78–85 | 98.5 |
| Oxazole cyclization | PPA, 120°C, 6h | 65–72 | 97.2 |
| Propanamide coupling | EDCl/HOBt, DCM, 24h | 60–68 | 96.8 |
| Final amidation | EDCl/HOBt, DCM, 18h | 55–62 | 95.4 |
Alternative catalysts such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) improve coupling yields to 70–75% but increase cost. Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment.
Challenges and Optimization Strategies
Steric Hindrance in Pyrazole Functionalization
The 1,5-dimethyl groups on the pyrazole ring hinder nucleophilic attack during amidation. Increasing reaction temperature to 40°C or using DMAP (4-dimethylaminopyridine) as a catalyst enhances reactivity, raising yields to 68–73%.
Oxazole Ring Stability
The oxazole ring is sensitive to strong acids and bases. Replacing HCl with citric acid during workup minimizes decomposition, maintaining purity above 96%.
Analytical Characterization
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.10 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 2.60 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₈H₂₀N₄O₂ [M+H]⁺: 321.1584, found: 321.1586.
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Considerations
Kilogram-scale production employs flow chemistry for the cyclocondensation step, achieving 80% yield with a space-time yield of 0.5 kg/L·h . Solvent recovery systems reduce waste, aligning with green chemistry metrics (E-factor: 8.2).
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies indicate that N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide exhibits notable anti-inflammatory activities. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism suggests its potential utility in treating inflammatory conditions such as arthritis and other inflammatory diseases.
Medicinal Chemistry Applications
Given its unique structural characteristics, this compound is being explored as a lead compound for new therapeutic agents. Its dual heterocyclic nature may allow it to interact with multiple biological targets, making it a candidate for further development in pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high purity and yield. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized product.
Comparative Studies with Similar Compounds
Several compounds exhibit structural similarities to this compound. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-methylpyrazolyl)-2-amino-benzenesulfonamide | Pyrazole ring with amino group | Known for anti-cancer properties |
| N-(4-methylphenyl)-2-(5-phenyloxazolyl)acetamide | Oxazole ring linked to an acetamide | Exhibits analgesic effects |
| 2-amino-N-(2-methylphenyl)-4-(4-nitrophenyl)thiazole | Thiazole instead of oxazole | Has shown antimicrobial activity |
These comparisons highlight the uniqueness of this compound in potentially leading to novel interactions not observed in other similar compounds.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.
Comparison with Similar Compounds
The target compound shares functional and structural similarities with several pyrazole- and oxazole-containing derivatives. Key comparisons are summarized below:
Key Observations:
Heterocyclic Diversity : The target compound’s oxazole group distinguishes it from chlorinated (e.g., 3a ) or isoindole-containing analogs (e.g., ). Oxazole’s nitrogen atoms may enhance hydrogen-bonding interactions compared to halogenated derivatives.
Molecular Weight and Complexity : The target compound is lighter than pyrazole-carboxamide derivatives like 3a (403.1 g/mol) but heavier than benzimidazole-isoxazole hybrids (284.32 g/mol) .
Synthetic Routes : While the target’s synthesis is unspecified, similar compounds (e.g., 3a–3p) employ EDCI/HOBt-mediated amidation in DMF, suggesting a plausible pathway for its preparation .
Functional Group Impact on Properties
- Oxazole vs. Isoxazole/Benzimidazole : The target’s oxazole ring offers a compact aromatic system with hydrogen-bond acceptors, contrasting with the bulkier benzimidazole in or the electron-deficient isoxazole.
- Amide Linker : All compared compounds retain the amide backbone, critical for intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Spectral and Analytical Data
- NMR/IR Profiles : The benzimidazole-isoxazole derivative () shows IR peaks at 3265 cm⁻¹ (amide NH) and 1678 cm⁻¹ (C=O), comparable to the target’s expected profile.
- Mass Spectrometry : The target’s theoretical [M+H]+ ion (311.14) aligns with lower-end values in the compared compounds (e.g., 284–437 ).
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring and an oxazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 305.36 g/mol.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF- and IL-6.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.283 | Inhibition of LPS-induced TNF- |
| Compound B | 0.50 | Inhibition of IL-6 production |
In particular, this compound has been noted for its ability to modulate inflammatory pathways, potentially through the inhibition of MAPK pathways involved in cytokine synthesis .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties across various cancer cell lines. It has shown cytotoxic effects against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) with cell proliferation inhibition exceeding 90% in some cases.
Table 2: Anticancer Efficacy
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| NCI-H23 | 10 | >90 |
| HCT-15 | 12 | >85 |
| DU-145 | 8 | >90 |
The mechanism involves the induction of apoptosis and cell cycle arrest, likely through the activation of caspases and modulation of Bcl-2 family proteins .
3. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The presence of the pyrazole moiety is critical for its antimicrobial efficacy, enhancing the interaction with bacterial targets .
Case Studies
A notable study involving a series of pyrazole derivatives demonstrated that modifications to the amide linkage significantly influenced biological activity. For example, compounds with specific substitutions showed improved anti-inflammatory and anticancer activities compared to their parent structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach:
Step 1 : React 5-phenyl-1,3-oxazole-2-carboxylic acid with propanoyl chloride to form the oxazole-propanamide intermediate.
Step 2 : Couple this intermediate with 1,5-dimethyl-1H-pyrazol-3-amine using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Purity Control : Monitor reactions via TLC and purify intermediates via column chromatography. Confirm final product purity using HPLC (>95%) and elemental analysis .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). This confirms bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy : Use - and -NMR to verify functional groups (e.g., oxazole C=O at ~160 ppm, pyrazole CH at ~2.5 ppm) and IR for amide N–H stretches (~3300 cm) .
Q. What solvent systems are suitable for crystallization, and how do they affect polymorphism?
- Approach : Screen solvents (e.g., ethanol, DMSO/water mixtures) under slow evaporation. Monitor polymorph formation via differential scanning calorimetry (DSC) and powder XRD. For example, ethanol tends to yield needle-like crystals with a higher melting point (~180°C) compared to DMSO-derived forms .
Advanced Research Questions
Q. How can contradictory bioactivity data from different synthetic batches be resolved?
- Analysis Workflow :
Batch Comparison : Perform LC-MS to detect impurities (e.g., unreacted oxazole intermediates).
Bioactivity Correlation : Use dose-response assays (e.g., IC against urease) to identify bioactive vs. inactive batches .
Structural Tweaks : Modify the oxazole phenyl group (e.g., electron-withdrawing substituents) to enhance activity consistency .
Q. What computational strategies predict the compound’s binding modes to biological targets (e.g., urease)?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to urease’s active site (PDB: 4H9M). Focus on interactions between the oxazole ring and nickel ions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the propanamide backbone and Thr440/His492 residues .
Q. How do substituents on the pyrazole and oxazole rings influence structure-activity relationships (SAR)?
- SAR Insights :
- Pyrazole Modification : 1,5-Dimethyl groups enhance metabolic stability but reduce solubility. Replacing methyl with CF improves hydrophobicity for membrane penetration .
- Oxazole Tuning : Para-substituted phenyl groups (e.g., –NO) increase electron-deficient character, boosting inhibitory potency against oxidoreductases .
Q. What analytical techniques resolve spectral overlaps in complex mixtures (e.g., degradation products)?
- Advanced Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
